molecular formula C8H6BrFO2 B597460 4-Bromo-2-fluoro-6-methylbenzoic acid CAS No. 1242157-23-8

4-Bromo-2-fluoro-6-methylbenzoic acid

Cat. No.: B597460
CAS No.: 1242157-23-8
M. Wt: 233.036
InChI Key: VFWRRIRDHDOGEE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzoic acid core. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Bromo-2-fluoro-6-methylbenzoic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and intermediates.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-methylbenzoic acid typically involves the bromination and fluorination of a methylbenzoic acid precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Products: Esters, ketones, or aldehydes derived from the carboxylic acid group.

    Reduction Products: Alcohols or alkanes derived from the carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-6-methylbenzoic acid: Similar structure with the bromine and fluorine atoms in different positions.

    4-Bromo-2-fluorobenzoic acid: Lacks the methyl group, resulting in different chemical properties.

    4-Bromo-6-methylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness

4-Bromo-2-fluoro-6-methylbenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-fluoro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWRRIRDHDOGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736502
Record name 4-Bromo-2-fluoro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242157-23-8
Record name 4-Bromo-2-fluoro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-6-methylbenzoic acid
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